N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide
Description
The compound N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide is a propanamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a diphenyl moiety at the propanamide’s β-position. Tetrazoles are bioisosteres of carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities. The 3,4-dimethylphenyl substituent contributes steric bulk and lipophilicity, while the diphenyl group may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-13-14-22(15-19(18)2)30-24(27-28-29-30)17-26-25(31)16-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,23H,16-17H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVYFFCCFPETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the reaction of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Coupling Reaction: The tetrazole intermediate is then coupled with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group of the amide moiety.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Functional Group Variations
Tetrazole vs. Oxadiazole and Urea
- Target Compound : Contains a 1H-tetrazole ring, which is highly acidic (pKa ~4.5), promoting ionization at physiological pH and improving solubility and bioavailability.
- The pyrazole substituent introduces additional hydrogen-bonding sites.
- 3-{[1-(3,4-Dimethylphenyl)-1H-Tetrazol-5-yl]methyl}-1-(4-Fluorophenyl)Urea (): Substitutes propanamide with urea, enhancing hydrogen-bond donor capacity but reducing metabolic stability compared to amides.
Substituent Effects
- 3-Trifluoromethylphenyl () : The electron-withdrawing CF₃ group enhances stability and logP (~4.0) but may reduce solubility.
Structural and Physicochemical Properties
Biological Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide is a synthetic compound that features a tetrazole ring, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{21}H_{22}N_{4}O
- Molecular Weight : 350.43 g/mol
- CAS Number : 897622-45-6
The tetrazole moiety is recognized for its stability and ability to mimic biological molecules, which plays a crucial role in its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors and modulate their activity, potentially influencing signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
Anticancer Activity
Research has shown that compounds with tetrazole rings often exhibit anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HCT116 | 15 | |
| Other Tetrazole Derivatives | Various Tumor Lines | Varies |
In a study evaluating antiproliferative activities against human tumor cell lines (Huh 7-D12, Caco2, MDA-MB231), the compound demonstrated significant cytotoxicity with an IC50 value of 15 μM against HCT116 cells.
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial effects. In vitro studies indicate:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate Activity |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of tetrazole derivatives similar to this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that tetrazole derivatives showed promising anticancer activities across multiple cell lines. The mechanism was linked to their ability to induce apoptosis in cancer cells through caspase activation.
- Enzyme Inhibition : Research indicated that compounds with similar structures inhibited phospholipase D activity significantly. This suggests potential applications in treating diseases related to dysregulated lipid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
